molecular formula C10H10F3NO B1595638 N,N-Dimethyl-3-(trifluoromethyl)benzamide CAS No. 90238-10-1

N,N-Dimethyl-3-(trifluoromethyl)benzamide

Cat. No. B1595638
CAS RN: 90238-10-1
M. Wt: 217.19 g/mol
InChI Key: AVCRBLADHKZIJP-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-(trifluoromethyl)benzamide” is a chemical compound with the linear formula CF3C6H4CON(CH3)2 . It has a molecular weight of 217.19 . The reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .


Synthesis Analysis

The synthesis of “N,N-Dimethyl-3-(trifluoromethyl)benzamide” can be achieved from 3-Bromobenzotrifluoride and N,N-Dimethylacetamide and carbon monoxide .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-3-(trifluoromethyl)benzamide” can be represented by the SMILES string CN©C(=O)c1cccc(c1)C(F)(F)F .


Chemical Reactions Analysis

The reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-3-(trifluoromethyl)benzamide” has a refractive index n20/D of 1.479 (lit.) and a boiling point of 223 °C (lit.) . It has a density of 1.255 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antitumor Potential

  • Antitumor Agent : Research has explored derivatives of benzamides, such as 4-(3,3-dimethyl-1-triazeno)benzamide, for their potential antitumor properties. The structural analyses of these compounds indicate properties that may contribute to antitumor activity. This includes the formation of chains in the solid state linked by hydrogen bonds, which might be a factor in their bioactivity (Bullerwell et al., 1995).

Material Science and Polymer Chemistry

  • Synthesis of Polyimides : Trifluoromethyl-substituted benzene compounds, like N,N-Dimethyl-3-(trifluoromethyl)benzamide, have been used in the synthesis of new aromatic diamines. These are integral in creating polyimides with good solubility and thermal stability, important for advanced material applications (Liu et al., 2002).

Agricultural Chemistry

  • Herbicide Development : Benzamides, including variants like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have shown herbicidal activity. These compounds have potential utility in agriculture for controlling undesirable vegetation in crops and turf grasses (Viste et al., 1970).
  • Mitosis Inhibition in Plant Cells : Certain benzamide derivatives, such as N-(1,1-dimethylpropynyl)-3-chlorobenzamide, have demonstrated the ability to selectively inhibit mitosis in plant cells. This suggests potential applications in regulating plant growth or controlling plant diseases (Merlin et al., 1987).

Development of Novel Polymers

  • Creation of Organo-Soluble Polyamides : Studies have synthesized a range of organo-soluble polyamides using trifluoromethyl-substituted aromatic diamines. These polymers have shown promising properties for various applications due to their solubility and thermal stability (Bera et al., 2012).

Insecticidal Applications

  • Novel Insecticide Development : Compounds such as Flubendiamide, which include trifluoromethyl-substituted benzamide structures, have been developed as novel insecticides. They exhibit strong activity against certain pests, suggesting the potential for agricultural pest management (Tohnishi et al., 2005).

Safety And Hazards

“N,N-Dimethyl-3-(trifluoromethyl)benzamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and suspected of causing genetic defects . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCRBLADHKZIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350865
Record name N,N-Dimethyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-(trifluoromethyl)benzamide

CAS RN

90238-10-1
Record name N,N-Dimethyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SMAH Siddiki, MN Rashed, AS Touchy… - Catalysis Science & …, 2021 - pubs.rsc.org
Hydrolysis of amides to carboxylic acids is an industrially important reaction but is challenging due to the difficulty of cleaving the resonance stabilized amidic C–N bond. Twenty-three …
Number of citations: 14 pubs.rsc.org
MN Rashed - 2019 - eprints.lib.hokudai.ac.jp
There is a growing demand to develop a new methodology for substitution of petroleum refinery to biorefinery, that is, production of chemicals with carbon-neutral and biorenewable …
Number of citations: 4 eprints.lib.hokudai.ac.jp
CJ Reese - 2022 - search.proquest.com
Surface modification using polymers plays an important role in almost every facet of daily life from protective coatings to biological coatings to advanced coatings on electronic devices. …
Number of citations: 0 search.proquest.com

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